molecular formula C72H107CoN18O17P- B12354151 Cobinamide, Co-(5'-deoxyadenosin-5'-yl)-, f-(dihydrogen phosphate),inner salt, 3'-ester with(5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3)

Cobinamide, Co-(5'-deoxyadenosin-5'-yl)-, f-(dihydrogen phosphate),inner salt, 3'-ester with(5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3)

Cat. No.: B12354151
M. Wt: 1586.6 g/mol
InChI Key: IIXIOAWMBMMULS-UDAVXLAGSA-L
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Description

Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) is a complex organometallic compound. It is a derivative of cobalamin (vitamin B12) and plays a crucial role in various biochemical processes. This compound is known for its red crystalline appearance and is highly hygroscopic, meaning it readily absorbs moisture from the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) involves multiple steps. The process typically starts with the fermentation of microorganisms to produce cobalamin. This is followed by hydrolysis, cyanation, and acidification to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using specific strains of bacteria. The fermentation broth is then subjected to a series of purification steps, including extraction, crystallization, and drying, to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) or cobalt(II) complexes .

Scientific Research Applications

Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) involves its role as a coenzyme in various biochemical reactions. It acts as a carrier of methyl groups and hydrogen atoms, facilitating the transfer of these groups in metabolic pathways. The compound interacts with specific enzymes, aiding in the conversion of substrates to products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cobinamide, Co-(5’-deoxyadenosin-5’-yl)-, f-(dihydrogen phosphate), inner salt, 3’-ester with (5,6-dimethyl-1-a-D-ribofuranosyl-1H-benzimidazole-kN3) is unique due to its specific structure and the presence of the dimethylbenzimidazole group. This structural uniqueness imparts distinct biochemical properties, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C72H107CoN18O17P-

Molecular Weight

1586.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,5S)-5-(5,6-dimethyl-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate

InChI

InChI=1S/C62H97N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h23,29-31,34-37,39-41,52-53,56-57,76,84H,12-22,24-28H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q2*-1;+3/p-2/t29?,30?,31-,34-,35-,36-,37+,39?,40?,41-,52?,53-,56-,57+,59-,60+,61+,62+;4-,6-,7-,10-;/m11./s1

InChI Key

IIXIOAWMBMMULS-UDAVXLAGSA-L

Isomeric SMILES

CC1CC2C(CC1C)N(C[N-]2)[C@@H]3C([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-][C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Canonical SMILES

CC1CC2C(CC1C)N(C[N-]2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]

Origin of Product

United States

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